molecular formula C47H46N2O8S6 B11040540 diethyl 2-{6-[{4-[4,5-bis(ethoxycarbonyl)-1,3-dithiol-2-ylidene]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-7(1H)-yl}(phenyl)methyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiol

diethyl 2-{6-[{4-[4,5-bis(ethoxycarbonyl)-1,3-dithiol-2-ylidene]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-7(1H)-yl}(phenyl)methyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiol

Cat. No.: B11040540
M. Wt: 959.3 g/mol
InChI Key: WLIJQAKBYZUHHY-UHFFFAOYSA-N
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Description

Diethyl 2-{6-[{4-[4,5-bis(ethoxycarbonyl)-1,3-dithiol-2-ylidene]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-7(1H)-yl}(phenyl)methyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiol is a complex organic compound with a unique structure that includes multiple dithiol and quinoline moieties

Properties

Molecular Formula

C47H46N2O8S6

Molecular Weight

959.3 g/mol

IUPAC Name

diethyl 2-[7-[[4-[4,5-bis(ethoxycarbonyl)-1,3-dithiol-2-ylidene]-2,2-dimethyl-3-sulfanylidene-1H-quinolin-6-yl]-phenylmethyl]-2,2-dimethyl-3-sulfanylidene-1H-quinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C47H46N2O8S6/c1-9-54-40(50)34-35(41(51)55-10-2)61-44(60-34)32-27-20-18-26(23-30(27)49-47(7,8)38(32)58)31(24-16-14-13-15-17-24)25-19-21-29-28(22-25)33(39(59)46(5,6)48-29)45-62-36(42(52)56-11-3)37(63-45)43(53)57-12-4/h13-23,31,48-49H,9-12H2,1-8H3

InChI Key

WLIJQAKBYZUHHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C2C3=C(C=C(C=C3)C(C4=CC=CC=C4)C5=CC6=C(C=C5)NC(C(=S)C6=C7SC(=C(S7)C(=O)OCC)C(=O)OCC)(C)C)NC(C2=S)(C)C)S1)C(=O)OCC

Origin of Product

United States

Preparation Methods

The synthesis of diethyl 2-{6-[{4-[4,5-bis(ethoxycarbonyl)-1,3-dithiol-2-ylidene]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-7(1H)-yl}(phenyl)methyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiol involves multiple steps. The synthetic route typically starts with the preparation of the quinoline and dithiol intermediates, followed by their condensation under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Diethyl 2-{6-[{4-[4,5-bis(ethoxycarbonyl)-1,3-dithiol-2-ylidene]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-7(1H)-yl}(phenyl)methyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar compounds to diethyl 2-{6-[{4-[4,5-bis(ethoxycarbonyl)-1,3-dithiol-2-ylidene]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-7(1H)-yl}(phenyl)methyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiol include other quinoline and dithiol derivatives. These compounds may share some structural features but differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its specific combination of quinoline and dithiol moieties, which may confer distinct chemical and biological activities.

Biological Activity

The compound diethyl 2-{6-[{4-[4,5-bis(ethoxycarbonyl)-1,3-dithiol-2-ylidene]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-7(1H)-yl}(phenyl)methyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiol is a complex organic molecule with potential biological activity. Its structure indicates the presence of multiple functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.

Chemical Structure and Properties

The compound can be broken down into several key structural components:

  • Dithiolane moiety : Contributes to redox activity.
  • Thioxoquinoline derivatives : Known for their biological activities, including antimicrobial and anticancer properties.
  • Ethoxycarbonyl groups : May enhance solubility and bioavailability.

Molecular Formula

The molecular formula for the compound is C32H38N2O6S4.

Structural Representation

ComponentDescription
DithiolContains two sulfur atoms in a five-membered ring.
QuinolineA bicyclic structure known for various biological activities.
EthoxycarbonylEnhances the lipophilicity of the molecule.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The presence of dithiol and thioxo groups may enhance the interaction with microbial enzymes or membranes.

Case Study: Antimicrobial Efficacy

In a study examining derivatives of thioxoquinolines, it was found that these compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or function.

Anticancer Properties

The thioxoquinoline framework has been associated with anticancer activity. The compound's ability to induce apoptosis in cancer cells has been noted in various studies.

Research Findings

  • Cell Line Studies : The compound was tested against several cancer cell lines (e.g., MCF-7, HeLa) and showed IC50 values in the micromolar range.
  • Mechanism of Action : The proposed mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative stress in cancer cells.

Cytotoxicity

While the compound shows promise as an anticancer agent, its cytotoxicity must be evaluated carefully. Preliminary studies indicate that it may have a selective toxicity profile, sparing normal cells while targeting malignant ones.

Toxicity Assessment

  • In vitro assays : Conducted using normal human fibroblast cells to assess cytotoxic effects.
  • Results : Indicated a higher selectivity index compared to standard chemotherapeutics.

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